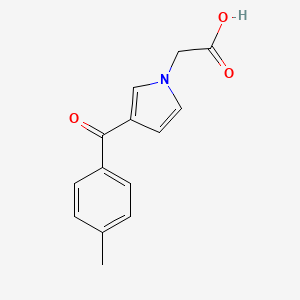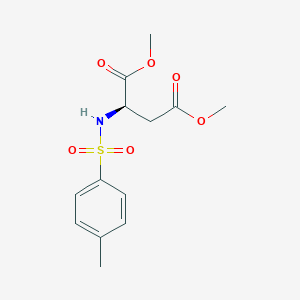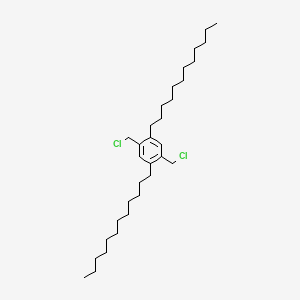
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is a chemical compound with the molecular formula C22H30O3Si. It is known for its unique structure, which includes a silicon atom integrated into a trioxa-undecane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with organic compounds that provide the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced silicon-containing compounds, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane involves its interaction with molecular targets through its functional groups. The silicon atom in the compound can form bonds with various substrates, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 10,10-Dimethyl-6-methylene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
- 2,4,8-Trioxa-9-silaundecane, 10,10-dimethyl-6-methylene-9,9-diphenyl-
Uniqueness
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is unique due to its specific arrangement of functional groups and the presence of a silicon atom within the trioxa-undecane framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
646066-32-2 |
|---|---|
Fórmula molecular |
C22H30O3Si |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
tert-butyl-[2-(methoxymethoxymethyl)prop-2-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-19(16-24-18-23-5)17-25-26(22(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,1,16-18H2,2-5H3 |
Clave InChI |
GPTOELBDXDMDJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=C)COCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


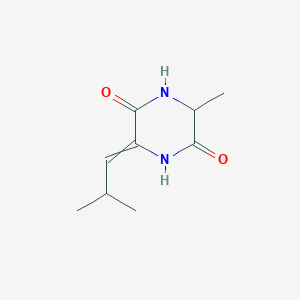
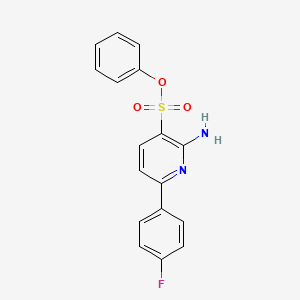
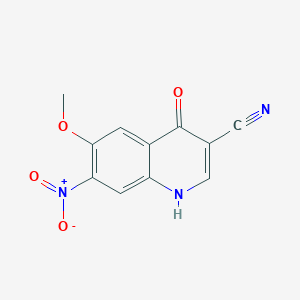
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

